molecular formula C18H16ClN3O5S B11062728 2-[4-chloro-3-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[4-chloro-3-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11062728
M. Wt: 421.9 g/mol
InChI Key: IQYYJZURJRSOPP-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenylsulfamoyl group, a chlorophenoxy group, and an oxazole ring. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of phenylsulfonyl chloride with an appropriate amine under basic conditions to form the phenylsulfamoyl intermediate.

    Chlorophenoxy Intermediate: The chlorophenoxy intermediate is synthesized by reacting 4-chlorophenol with a suitable halogenating agent.

    Coupling Reaction: The phenylsulfamoyl intermediate is then coupled with the chlorophenoxy intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE
  • N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE

Uniqueness

2-[4-CHLORO-3-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is unique due to the presence of both the phenylsulfamoyl and oxazole groups, which confer distinct pharmacological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H16ClN3O5S

Molecular Weight

421.9 g/mol

IUPAC Name

2-[4-chloro-3-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H16ClN3O5S/c1-12-9-17(21-27-12)20-18(23)11-26-14-7-8-15(19)16(10-14)28(24,25)22-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,21,23)

InChI Key

IQYYJZURJRSOPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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